molecular formula C8H18N2S B12562694 N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine CAS No. 143487-31-4

N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine

Cat. No.: B12562694
CAS No.: 143487-31-4
M. Wt: 174.31 g/mol
InChI Key: RKUIMTMTWIXOEL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives. These derivatives can then be further reacted with various agents to yield the desired compound . Another method involves the use of oxalyl chloride in dry acetonitrile at elevated temperatures to produce thiazolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using fixed-bed reactors. For example, the intermediate dimethylaminopropionitrile can be hydrogenated in the presence of a Raney-Nickel catalyst under high pressure to yield this compound . This method is advantageous due to its simplicity, stability, and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .

Scientific Research Applications

N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine involves its interaction with various molecular targets and pathways. The presence of the thiazolidine ring allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine is unique due to its combination of a thiazolidine ring with a dimethylamino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Properties

CAS No.

143487-31-4

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

N,N-dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine

InChI

InChI=1S/C8H18N2S/c1-9(2)4-3-5-10-6-7-11-8-10/h3-8H2,1-2H3

InChI Key

RKUIMTMTWIXOEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CCSC1

Origin of Product

United States

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